molecular formula C13H9F3N2O3S B2387310 2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid CAS No. 685109-28-8

2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid

Cat. No.: B2387310
CAS No.: 685109-28-8
M. Wt: 330.28
InChI Key: DAJKMLLUNJAJKW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Features

The compound is systematically named 2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid , reflecting its core pyrimidine ring, substituents, and functional groups.

Key Structural Components:
Component Description
Pyrimidine ring A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
Substituents - 1-Phenyl : A phenyl group attached to nitrogen at position 1.
- 4-(Trifluoromethyl) : A trifluoromethyl group at carbon 4.
- 6-Oxo : A ketone group at carbon 6.
Sulfanyl linker A sulfur atom connecting the pyrimidine ring to the acetic acid moiety.
Acetic acid A carboxylic acid group (–COOH) attached via a methylene bridge to sulfur.

The 1,6-dihydro designation indicates partial saturation of the pyrimidine ring, with two hydrogen atoms in the dihydro positions. The sulfanyl group (–S–) bridges the pyrimidine ring and the acetic acid, forming a thioether linkage.

Structural Features:
  • Planar pyrimidine core : The ring adopts a partially saturated conformation due to dihydro substitution.
  • Electron-withdrawing groups : The trifluoromethyl (–CF₃) and oxo (–O) groups enhance the ring’s electron-deficient nature.
  • Functional group diversity : The compound integrates aromatic (phenyl), heterocyclic (pyrimidine), and carboxylic acid (acetic acid) functionalities.

Systematic Synonyms and Registry Identifiers

Identifier Details
CAS Number 685109-28-8
Molecular Formula C₁₃H₉F₃N₂O₃S
SMILES Code O=C(O)CSC1=NC(C(F)(F)F)=CC(N1C2=CC=CC=C2)=O
PubChem CID Not explicitly listed in provided sources; inferred from structural analogs.
Synonyms:
  • Acetic acid, 2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]thio}-
  • Thioether derivative of 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyrimidine and acetic acid .

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₉F₃N₂O₃S corresponds to:

  • Carbon : 13 atoms (including phenyl, pyrimidine, and acetic acid groups).
  • Hydrogen : 9 atoms (reduced due to dihydro and substituent effects).
  • Fluorine : 3 atoms (trifluoromethyl group).
  • Nitrogen : 2 atoms (pyrimidine ring).
  • Oxygen : 3 atoms (oxo and carboxylic acid groups).
  • Sulfur : 1 atom (sulfanyl linker).
Molecular Weight Calculation:
Element Atoms Atomic Weight Total Contribution
C 13 12.01 156.13
H 9 1.008 9.072
F 3 19.00 57.00
N 2 14.01 28.02
O 3 16.00 48.00
S 1 32.07 32.07
Total 330.28 g/mol

This matches the molecular weight reported in commercial sources.

Substituent-Specific Nomenclature Conventions

The IUPAC name adheres to strict numbering and substituent priority rules:

Pyrimidine Ring Numbering:
  • Position 1 : Phenyl group attachment (N-bound).
  • Position 2 : Sulfanyl linkage to acetic acid.
  • Position 4 : Trifluoromethyl substituent.
  • Position 6 : Oxo group (ketone).
Naming Priorities:
  • Heteroatoms : Nitrogen atoms (N1 and N3) dictate the primary numbering.
  • Functional groups : The oxo group (–O) receives higher priority than alkyl/aryl substituents.
Sulfanyl Group:

The sulfanyl prefix (–S–) follows IUPAC guidelines for sulfur-containing substituents, where the group is named as a prefix (e.g., thio-).

Properties

IUPAC Name

2-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3S/c14-13(15,16)9-6-10(19)18(8-4-2-1-3-5-8)12(17-9)22-7-11(20)21/h1-6H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJKMLLUNJAJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the addition of the sulfanylacetic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Trifluoromethyl vs. Methyl Substitution
  • Target Compound : 4-Trifluoromethyl substitution enhances electronic stability and hydrophobicity .
  • Analog : [(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid (CAS: 98276-91-6) replaces the trifluoromethyl group with a methyl group. This reduces electron-withdrawing effects and may increase metabolic susceptibility .
Hydroxy and Propyl Substituents
  • Analog : (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid (CAS: N/A) introduces a hydroxy group at position 4 and a propyl chain at position 3. These modifications likely enhance hydrogen-bonding capacity and lipophilicity, respectively .

Sulfanyl-Acid Chain Modifications

Acetic Acid vs. Propanoic Acid
  • Target Compound : The sulfanyl-acetic acid group provides a short, polar chain ideal for solubility and interactions with biological targets.
Ester Derivatives
  • Analog : Ethyl 2-{[1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate (CAS: 339101-93-8) replaces the acetic acid with an ethyl ester. This esterification reduces polarity (molecular weight: 296.27 ) and may serve as a prodrug requiring hydrolysis for activation .

Heterocycle Replacement: Pyrimidine vs. Pyridine

  • Analog: 2-{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid replaces the pyrimidine with a dihydropyridine ring.

Physicochemical and Functional Properties

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Implications
Target Compound 330.29 Trifluoromethyl, phenyl, acetic acid Moderate solubility in polar solvents
3-Propanoic Acid Analog 344.31 Propanoic acid chain Reduced solubility vs. acetic acid
Ethyl Ester Analog 296.27 Ethyl ester Enhanced lipophilicity

Electronic Effects

  • The trifluoromethyl group in the target compound increases electron deficiency, stabilizing the pyrimidine ring and enhancing resistance to oxidation compared to methyl or hydroxy analogs .

Biological Activity

2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C21H18F3N3O3S
  • Molecular Weight : 449.446 g/mol
  • CAS Number : Not explicitly provided in the search results but related compounds indicate it falls within specific chemical classifications.

The compound is believed to interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are implicated in numerous physiological processes. The specific interactions of this compound with GPCRs can lead to alterations in signaling cascades that affect cellular responses such as inflammation, pain perception, and metabolic regulation .

Anti-inflammatory Effects

Compounds containing sulfur and pyrimidine moieties have been reported to exhibit anti-inflammatory activity. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune cell activity. This suggests that this compound could possess similar properties, potentially making it useful in treating inflammatory conditions.

Study on Similar Compounds

A study evaluating the anti-inflammatory effects of a related compound demonstrated significant reductions in markers such as TNF-alpha and IL-6 in vitro. These findings highlight the potential for this compound to influence inflammatory pathways positively.

Compound Activity Mechanism
Related PyrimidineAntimicrobialDisruption of bacterial cell wall synthesis
Related Sulfur CompoundAnti-inflammatoryInhibition of cytokine production

Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrimidine derivatives. These studies often report enhanced biological activities compared to their parent compounds. For example, modifications that increase lipophilicity or alter electronic properties can significantly enhance receptor binding affinity and efficacy.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Thioether linkage formation : Reacting a pyrimidinone derivative with a mercaptoacetic acid intermediate under basic conditions (e.g., NaOH in ethanol) to form the sulfanyl bridge .
  • Trifluoromethyl group introduction : Electrophilic substitution or nucleophilic fluorination using reagents like trifluoromethyl iodide (CF₃I) in the presence of copper catalysts .
  • Optimization strategies :
    • Temperature control : Maintain 60–80°C during coupling reactions to balance reactivity and side-product formation .
    • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    • Catalyst screening : Use Pd/C or organocatalysts to improve regioselectivity in cyclization steps .
      Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and reduce trial-and-error experimentation .

Basic: Which spectroscopic techniques are prioritized for structural characterization, and what key features should be analyzed?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and sulfanyl-linked methylene (δ 3.5–4.0 ppm) .
    • ¹³C NMR : Detect carbonyl (C=O, δ 165–175 ppm) and trifluoromethyl (CF₃, δ 120–125 ppm) signals .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the sulfanyl-acetic acid moiety .
  • X-ray crystallography : Resolve bond angles and dihedral angles in the pyrimidinone core to confirm regiochemistry .

Advanced: How can computational methods predict reactivity and stability under varying conditions?

Answer:

  • Reactivity prediction :
    • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidinone ring .
    • Transition state modeling : Simulate energy barriers for trifluoromethyl group substitution reactions .
  • Stability assessment :
    • Molecular dynamics (MD) : Model solvation effects in aqueous vs. organic media to predict hydrolysis rates .
    • Thermogravimetric analysis (TGA) : Correlate computational decomposition temperatures with experimental data to validate models .

Advanced: How to resolve contradictions in reported biological activities or synthetic yields?

Answer:

  • Data triangulation :
    • Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies to identify yield discrepancies .
    • Validate biological assays using standardized cell lines (e.g., HEK293 vs. HeLa) to control for variability in activity reports .
  • Mechanistic studies :
    • Use isotopic labeling (e.g., ¹⁸O in the carbonyl group) to trace metabolic pathways and confirm target engagement .
    • Apply cheminformatics tools to cluster structurally similar derivatives and correlate substituent effects with bioactivity .

Basic: What derivatization pathways exploit the sulfanyl and acetic acid moieties?

Answer:

  • Sulfanyl group :
    • Nucleophilic substitution : Replace the sulfur atom with amines or alkoxides under basic conditions .
    • Oxidation : Convert to sulfone/sulfoxide derivatives using mCPBA (meta-chloroperbenzoic acid) .
  • Acetic acid moiety :
    • Esterification : React with alcohols (e.g., ethanol) under acidic catalysis to improve lipophilicity .
    • Amide coupling : Use EDC/HOBt to conjugate with amines for prodrug development .

Advanced: Designing experiments to elucidate mechanisms amid conflicting in vitro/in vivo data

Answer:

  • Multi-omics integration :
    • Transcriptomics : Compare gene expression profiles in treated vs. untreated models to identify off-target effects .
    • Metabolomics : Track metabolite formation (e.g., glutathione adducts) to assess oxidative stress pathways .
  • Pharmacokinetic modeling :
    • Use physiologically based pharmacokinetic (PBPK) models to reconcile differences in bioavailability between assay systems .

Basic: Critical purification parameters and suitable chromatographic techniques

Answer:

  • Parameters :
    • Polarity : Adjust solvent gradients in reverse-phase HPLC (C18 columns) based on the compound’s logP (~2.5 predicted) .
    • pH stability : Avoid extremes (pH < 3 or > 10) to prevent hydrolysis of the sulfanyl bridge .
  • Techniques :
    • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for preliminary purification .
    • Prep-HPLC : Isolate enantiomers using chiral columns (e.g., Chiralpak IA) if racemization occurs during synthesis .

Advanced: Limitations of in silico pharmacokinetic predictions for in vivo extrapolation

Answer:

  • Key limitations :
    • Membrane permeability : Computational models often underestimate blood-brain barrier penetration due to static charge approximations .
    • Metabolic clearance : CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) may not be accurately predicted without enzyme kinetic data .
  • Mitigation strategies :
    • Combine QSAR models with microsomal stability assays to refine predictions .

Basic: Electronic effects of the trifluoromethyl group on reactivity

Answer:

  • Electron-withdrawing effect :
    • The CF₃ group decreases electron density at the pyrimidinone ring, enhancing susceptibility to nucleophilic attack at the 4-position .
    • Stabilizes intermediates in SNAr (nucleophilic aromatic substitution) reactions via inductive effects .
  • Comparative studies :
    • Non-fluorinated analogs show 30–50% lower reactivity in coupling reactions due to reduced electrophilicity .

Advanced: Multi-omics strategies for comprehensive bioactivity assessment

Answer:

  • Workflow :
    • Proteomics : Identify protein targets via affinity purification mass spectrometry (AP-MS) .
    • Lipidomics : Analyze membrane lipid remodeling to assess cytotoxicity .
    • Network pharmacology : Integrate omics data into interaction networks to map signaling pathways perturbed by the compound .
  • Validation :
    • Use CRISPR-Cas9 knockout models to confirm target essentiality in observed bioactivity .

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